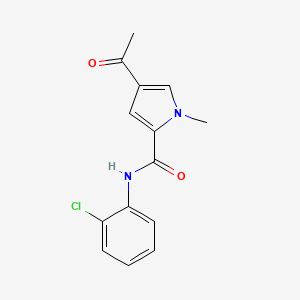
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide, also known as ACPC, is a chemical compound that has been widely studied in the field of neuroscience. It is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.
Mecanismo De Acción
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. By binding to a site on the receptor that is distinct from the glutamate binding site, 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide enhances the activity of mGluR5, leading to increased intracellular signaling and downstream effects on neuronal function and plasticity.
Biochemical and Physiological Effects:
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide has been shown to increase the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine, in different brain regions. It also enhances long-term potentiation (LTP) and synaptic plasticity in the hippocampus and prefrontal cortex, which are important for learning and memory. In addition, 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide can modulate the activity of the mesolimbic dopamine system, which is involved in reward processing and addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide in lab experiments is its high potency and selectivity for mGluR5, which allows for precise modulation of this receptor without affecting other neurotransmitter systems. However, 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide has a relatively short half-life in vivo, which may limit its therapeutic potential. In addition, the effects of 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide may vary depending on the dose, route of administration, and experimental conditions.
Direcciones Futuras
Future research on 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide could focus on its potential therapeutic applications in various neurological and psychiatric disorders, as well as its underlying mechanisms of action. For example, studies could investigate the effects of 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide on neuroinflammation, oxidative stress, and mitochondrial function, which are implicated in many brain disorders. Furthermore, the development of novel 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide derivatives with improved pharmacokinetic properties and selectivity for specific mGluR5 subtypes could broaden its therapeutic potential.
Métodos De Síntesis
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzoyl chloride with methylamine, followed by cyclization with acetylacetone. Another method involves the reaction of 2-chlorobenzoyl chloride with 1-methylpyrrole-2-carboxylic acid, followed by acetylation. The purity and yield of 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide can be improved by recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide has been extensively studied in animal models of various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to have beneficial effects on cognitive function, memory, and synaptic plasticity, as well as to reduce the negative symptoms of schizophrenia. 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide has also been investigated as a potential treatment for drug addiction, as it can modulate the reward circuitry in the brain.
Propiedades
IUPAC Name |
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-9(18)10-7-13(17(2)8-10)14(19)16-12-6-4-3-5-11(12)15/h3-8H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIODFALHHEJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)NC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


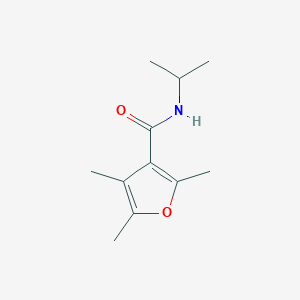
![1,3-dimethyl-N-(2-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472420.png)


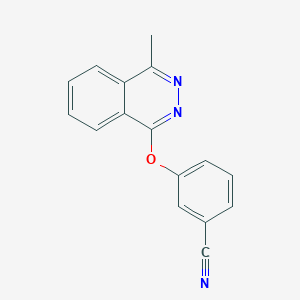
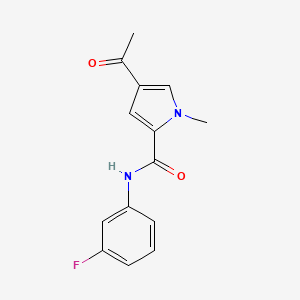

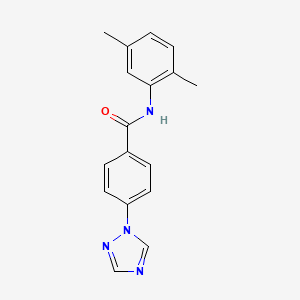

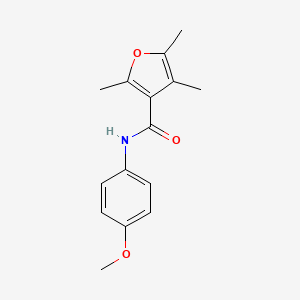
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-phenylacetamide](/img/structure/B7472464.png)
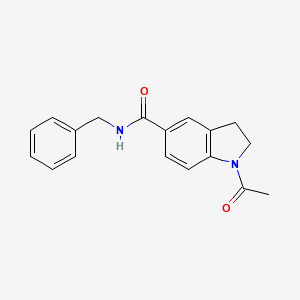
![5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide](/img/structure/B7472489.png)